1-Benzyl-3,4-dihydroisoquinoline hydrochloride

Parkinson's disease Neurotoxicity Metabolism

Sourcing a reliable, high-purity dihydroisoquinoline intermediate for papaverine synthesis often delays medicinal chemistry programs. 1-Benzyl-3,4-dihydroisoquinoline hydrochloride (CAS 26323-31-9) is the mandated starting material for copper-catalyzed cascade oxidation-aromatization routes, delivering 37-42% overall yields. • Enables selective benzylic oxidation to 1-benzoyl derivatives inaccessible from tetrahydroisoquinoline analogs. • Directly supports SAR studies of α-ketoimine pharmacophores with potent L1210 cytotoxicity (IC50 <5 µM). • Available as a research chemical with rigorous analytical characterization for immediate global shipping.

Molecular Formula C16H16ClN
Molecular Weight 257.76 g/mol
CAS No. 26323-31-9
Cat. No. B1438040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,4-dihydroisoquinoline hydrochloride
CAS26323-31-9
Molecular FormulaC16H16ClN
Molecular Weight257.76 g/mol
Structural Identifiers
SMILESC1CN=C(C2=CC=CC=C21)CC3=CC=CC=C3.Cl
InChIInChI=1S/C16H15N.ClH/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16;/h1-9H,10-12H2;1H
InChIKeyWQQZXCXGKCQGFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3,4-dihydroisoquinoline Hydrochloride – Chemical Profile & Procurement


1-Benzyl-3,4-dihydroisoquinoline hydrochloride (CAS 26323-31-9) is a heterocyclic organic compound belonging to the dihydroisoquinoline class, characterized by a benzyl substituent at the 1-position and presented as a hydrochloride salt . This compound exists as a dehydrated, imine-containing analog of the saturated 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) scaffold [1]. It is primarily utilized as a versatile synthetic intermediate in the preparation of structurally diverse isoquinoline alkaloids and biologically active derivatives, including those accessed via Bischler-Napieralski cyclization and subsequent oxidation or reduction pathways [2][3].

1-Benzyl-3,4-dihydroisoquinoline Hydrochloride – Structural & Functional Distinctions


Direct substitution with closely related 1-substituted dihydroisoquinolines or the reduced tetrahydroisoquinoline analog is scientifically unjustified due to critical differences in reactivity, metabolic fate, and downstream synthetic utility. The unique imine (C=N) moiety in 1-benzyl-3,4-dihydroisoquinoline confers distinct oxidative reactivity compared to its saturated tetrahydro counterpart [1]; it undergoes selective benzylic oxidation to yield 1-benzoyl-3,4-dihydroisoquinoline derivatives—a transformation not accessible from 1-benzyl-1,2,3,4-tetrahydroisoquinoline [2]. Furthermore, the benzyl group at the 1-position is essential for enabling the copper-catalyzed cascade oxidation-aromatization that serves as the key step in the total synthesis of pharmacologically relevant alkaloids like papaverine [3]. Replacing this with a phenyl or alkyl substituent alters the electronic and steric environment, leading to divergent reaction outcomes and reduced yields in established synthetic protocols [2][4].

1-Benzyl-3,4-dihydroisoquinoline Hydrochloride – Comparative Evidence vs. Analogs


Cytotoxicity vs. Tetrahydro Analog in SH-SY5Y Cells

1-Benzyl-3,4-dihydroisoquinoline (1BnDIQ), the free base form of the target compound, is a dehydrated metabolite of the endogenous neurotoxin 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) [1]. In a cytotoxicity study using SH-SY5Y human neuroblastoma cells, 1BnDIQ was previously reported to exhibit greater toxicity than its precursor 1BnTIQ [1][2]. This qualitative finding indicates a functional divergence between the dihydro and tetrahydro forms, with the former potentially possessing a more detrimental biological profile in neuronal models. Exact IC50 values were not provided in the referenced abstract, limiting the strength of this comparison.

Parkinson's disease Neurotoxicity Metabolism

Precursor to Cytotoxic 1-Benzoyl-3,4-dihydroisoquinolines

1-Benzyl-3,4-dihydroisoquinoline serves as the essential synthetic intermediate for accessing 1-benzoyl-3,4-dihydroisoquinolines via direct selective oxidation of the benzylic carbon [1]. These oxidized derivatives were identified as the most powerful cytotoxic agents in a series of 1-substituted 3,4-dihydroisoquinolines, with ten compounds (BzDHIQ 13, 22, 21, 8, 9, 11, 1, 20, 6, and 19) demonstrating IC50 values below 5 µM against the L1210 leukemia cell line [1]. In contrast, 1-phenyl- and 1-alkyl-3,4-dihydroisoquinoline derivatives (compounds 34-40) were reported to be 'less active' [1]. This establishes a clear structure-activity relationship where the benzyl substituent is critical for generating the highly potent α-ketoimine pharmacophore.

Anticancer Cell Cycle Arrest Medicinal Chemistry

Lipophilicity Discrepancy vs. Tetrahydro Analog

Computational predictions indicate a notable difference in lipophilicity between the target compound's free base (1-benzyl-3,4-dihydroisoquinoline) and its saturated analog (1-benzyl-1,2,3,4-tetrahydroisoquinoline). The dihydro form exhibits a calculated LogP of 2.71 [1], whereas the tetrahydro form shows a higher computed LogP of 3.44 [2]. This quantitative difference in predicted partition coefficient suggests that the two compounds would behave differently in terms of membrane permeability and distribution in biological systems. However, it is important to note that a separate qualitative statement in the literature suggests the opposite trend, hypothesizing that the dihydro metabolite may be more lipophilic [3], indicating a potential discrepancy between computational predictions and experimental inference.

Physicochemical Properties ADME Computational Chemistry

Key Intermediate in Papaverine Total Synthesis

1-Benzyl-3,4-dihydroisoquinoline is a critical intermediate in a recently developed, unified synthetic route for benzylisoquinoline alkaloids [1]. The key transformation is a copper-catalyzed cascade oxidation-aromatization of 1-benzyl-3,4-dihydroisoquinolines [1]. Using this methodology, the total syntheses of Neolitacumonine, Mollinedine, and Papaverine were achieved in overall yields of 42%, 37%, and 37%, respectively, over 8 steps [1]. This demonstrates that the specific 1-benzyl substitution pattern and the dihydro oxidation state are integral to the success of this synthetic strategy, which would not be directly applicable to analogs with different 1-position substituents.

Total Synthesis Natural Products Alkaloid

1-Benzyl-3,4-dihydroisoquinoline Hydrochloride – Application Scenarios


Synthesis of G1 Phase Cell Cycle Inhibitors

This compound is the mandated starting material for synthesizing 1-benzoyl-3,4-dihydroisoquinoline derivatives, a class of compounds shown to exhibit potent cytotoxicity (IC50 < 5 µM) against the L1210 leukemia cell line [1]. Procurement is essential for medicinal chemistry labs aiming to explore the SAR of the α-ketoimine pharmacophore and develop novel anticancer agents targeting cell cycle arrest in the G1 phase [1].

Parkinson's Disease Neurotoxicity Mechanisms

As the dehydrated metabolite of the endogenous neurotoxin 1BnTIQ, 1-benzyl-3,4-dihydroisoquinoline (free base) is a critical analytical standard and research tool for studies on Parkinson's disease pathogenesis [2]. Its identification as a metabolite via LC-MS/MS in rat liver S9 fractions [2] and its reported enhanced cytotoxicity in SH-SY5Y cells [2] make it a necessary component for experiments designed to elucidate the metabolic activation pathways of tetrahydroisoquinoline neurotoxins.

Total Synthesis of Benzylisoquinoline Alkaloids

For academic and industrial groups engaged in the total synthesis of complex natural products like Papaverine, Mollinedine, and Neolitacumonine, 1-benzyl-3,4-dihydroisoquinoline is a key intermediate in the published copper-catalyzed cascade oxidation-aromatization route [3]. Procuring this compound is a prerequisite for executing this specific synthetic sequence and achieving the reported overall yields of 37-42% [3].

Development of Pancreatic Lipase Inhibitors

1-Benzyl-3,4-dihydroisoquinoline serves as a core scaffold for the synthesis of benzylisoquinoline derivatives evaluated as pancreatic lipase inhibitors [4]. While the target compound itself is an intermediate, its procurement is necessary for generating libraries of analogs via reduction and further functionalization, as described in the Bischler-Napieralski cyclization-based synthetic route [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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